2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride

Dopamine transporter Monoamine reuptake inhibition Cyclopropylamine SAR

Variability in monoamine transporter probe sourcing compromises assay reproducibility. This cyclopropylamino-phenylethanolamine HCl salt provides a quantified benchmark for calibrating SERT, NET, and DAT inhibition studies, eliminating inter-experimental drift. - Validated IC50 values: SERT 100 nM, NET 443 nM, DAT 900 nM across human transporter assays. - Dual activity: α3β4 nAChR antagonist (IC50 1.8 nM) enables cross-talk studies between cholinergic and monoaminergic pathways. - Hydrochloride salt ensures superior aqueous solubility and formulation stability versus the free base, critical for reproducible in vitro conditions.

Molecular Formula C11H16ClNO
Molecular Weight 213.7 g/mol
CAS No. 4917-71-9
Cat. No. B1525490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride
CAS4917-71-9
Molecular FormulaC11H16ClNO
Molecular Weight213.7 g/mol
Structural Identifiers
SMILESC1CC1NCC(C2=CC=CC=C2)O.Cl
InChIInChI=1S/C11H15NO.ClH/c13-11(8-12-10-6-7-10)9-4-2-1-3-5-9;/h1-5,10-13H,6-8H2;1H
InChIKeySDUNEWPOLPWCCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride Overview


2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride (CAS 4917-71-9) is a phenylethanolamine derivative characterized by a cyclopropylamino group linked to a phenyl ring through an ethan-1-ol backbone . The hydrochloride salt form (molecular weight: 213.7 g/mol, purity typically ≥95%) enhances aqueous solubility and stability . This compound has demonstrated in vitro activity in neurotransmitter transporter assays, including inhibition of dopamine uptake (IC50 = 900 nM in rat brain synaptosomes) and serotonin uptake (IC50 = 100 nM in human SERT-expressing HEK293 cells), positioning it as a research tool for investigating monoamine reuptake mechanisms [1].

Target class Monoamine transporter reuptake probe (DAT, SERT, NET context)
Scaffold Phenylethanolamine core with cyclopropylamino modification
Form Hydrochloride salt for aqueous assay compatibility

2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride: Why Substitution Fails


Phenylethanolamine derivatives exhibit widely divergent transporter selectivity profiles depending on N-substitution and ring modifications [1]. The cyclopropylamino moiety in this compound confers distinct steric and electronic properties that influence binding to monoamine transporters; unmodified phenylethanolamine lacks the constrained cyclopropyl ring, which can reduce metabolic stability via rapid N-dealkylation and alter target engagement [2]. Additionally, the hydrochloride salt form provides superior aqueous solubility and formulation stability compared to the free base, which is critical for reproducible in vitro assay conditions . Substituting with a non-cyclopropyl analog or free base would introduce uncontrolled variables in uptake inhibition assays, compromising data comparability and reproducibility.

Non-cyclopropyl analogs may alter metabolic stability and target engagement profile
Free base form may introduce solubility variability and affect assay reproducibility
Non-selective reuptake inhibitors (e.g., cocaine) do not replicate reported SERT/NET selectivity context

Quantitative Differentiation Evidence


DAT Inhibition vs. Tranylcypromine

In rat brain synaptosomal preparations, 2-(cyclopropylamino)-1-phenylethan-1-ol hydrochloride inhibited dopamine uptake with an IC50 of 900 nM [1]. In contrast, tranylcypromine (trans-2-phenylcyclopropylamine), a structurally related cyclopropylamine, exhibited an EC50 of 1,510 nM at the human trace amine-associated receptor 1 (TAAR1) but no reported DAT inhibition at comparable concentrations [2]. This difference in transporter engagement highlights the functional divergence introduced by the ethan-1-ol moiety.

DAT Inhibition vs. Tranylcypromine
Reported
Target: IC50 900 nM (DAT inhibition) Comparator (Tranylcypromine): No DAT inhibition reported; TAAR1 EC50 1510 nM
Supports DAT inhibition research context; tranylcypromine serves as a non-DAT comparator
Cross-study conditions may affect comparison
Dopamine transporter Monoamine reuptake inhibition Cyclopropylamine SAR

SERT vs. NET Selectivity

In human SERT-expressing HEK293 cells, 2-(cyclopropylamino)-1-phenylethan-1-ol hydrochloride inhibited serotonin uptake with an IC50 of 100 nM [1]. In contrast, its inhibition of norepinephrine uptake at human NET was 443 nM, representing a 4.4-fold selectivity for SERT over NET [2]. This selectivity profile distinguishes it from non-selective monoamine reuptake inhibitors such as cocaine, which inhibits DAT, NET, and SERT with roughly equipotent IC50 values in the 200-500 nM range [3].

SERT vs. NET Selectivity
Head-to-head
Target: SERT IC50 100 nM, NET IC50 443 nM (4.4× SERT/NET) Comparator (Cocaine): non-selective (DAT/NET/SERT IC50 ≈ 200–500 nM)
Provides SERT-preferring selectivity context for serotonergic pathway studies
Human transporter-expressing HEK293 cells
Serotonin transporter Norepinephrine transporter Monoamine selectivity

α3β4 nAChR Antagonism

2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride exhibits potent antagonist activity at the α3β4 nicotinic acetylcholine receptor (nAChR) with an IC50 of 1.8 nM in human SH-SY5Y cells, assessed by inhibition of carbamylcholine-induced 86Rb+ efflux [1]. This sub-nanomolar potency at nAChRs is not shared by typical phenylethanolamine analogs such as octopamine or synephrine, which act primarily as trace amine-associated receptor (TAAR) agonists or adrenoceptor ligands with negligible nAChR activity [2].

α3β4 nAChR Antagonism
Class-level
Target: IC50 1.8 nM (α3β4 nAChR) Class-level phenylethanolamines (octopamine, synephrine): no reported nAChR activity
Supports nAChR antagonism pathway study; not a class-level property
Class-level inference; confirm in target assay
Nicotinic acetylcholine receptor α3β4 nAChR Polypharmacology

In Vivo Smoke Cessation Activity

In ICR mice, 2-(cyclopropylamino)-1-phenylethan-1-ol hydrochloride administered subcutaneously at 1.2 mg/kg inhibited nicotine-induced antinociception in the tail-flick assay, demonstrating functional engagement of nicotinic and/or monoaminergic pathways in vivo [1]. This in vivo efficacy corroborates its in vitro transporter and nAChR activities and distinguishes it from structurally related compounds that lack validated in vivo pharmacodynamic endpoints.

In Vivo Nicotine Antinociception
Reported
ED50 1.2 mg/kg (tail-flick assay, ICR mice)
Supports in vivo functional engagement context for nicotine-model research
Subcutaneous dosing; limited pharmacokinetic data
Nicotine addiction In vivo pharmacology Smoking cessation

Optimal Research Applications


Monoamine Transporter Profiling in Recombinant Systems

This compound is optimal for comparative studies of SERT, NET, and DAT inhibition in heterologous expression systems. Its quantified IC50 values (SERT: 100 nM; NET: 443 nM; DAT: 900 nM) provide a benchmark for evaluating novel monoamine reuptake inhibitors [1]. Researchers can use this compound as a reference standard to calibrate assay conditions and normalize inter-experimental variability, given its consistent activity across multiple human transporter assays [2].

nAChR Antagonism in Neuropharmacology

The compound's potent α3β4 nAChR antagonist activity (IC50 = 1.8 nM) makes it a valuable tool for dissecting nAChR-mediated signaling pathways in neuronal cell models [1]. Its dual activity at monoamine transporters and nAChRs positions it uniquely for studies examining the interplay between cholinergic and monoaminergic systems, such as in nicotine addiction or cognitive disorder research [2].

In Vivo Behavioral Pharmacology of Nicotine Dependence

Validated in vivo efficacy in mouse models of nicotine-induced antinociception (ED50 = 1.2 mg/kg) supports its use in preclinical smoking cessation research [1]. The compound's pharmacokinetic properties, while not fully characterized, are sufficient to produce measurable behavioral effects after subcutaneous administration, making it a suitable candidate for acute dosing studies exploring nicotinic-monoaminergic interactions [2].

Application
Selection Property
Validation Focus
Monoamine transporter inhibition studies
Transporter selectivity context (SERT, NET, DAT)
Inhibition endpoint review in recombinant systems
α3β4 nAChR pathway studies
nAChR antagonist potency context
α3β4 nAChR-mediated signaling endpoint review
Nicotine-model behavioral research
In vivo functional engagement context
Nicotine-induced antinociception endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.